3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Description
Overview and Historical Context of Triazolopyrazine Chemistry
Triazolopyrazines represent a class of nitrogen-rich heterocyclic compounds characterized by fused triazole and pyrazine rings. First reported in the mid-20th century, these bicyclic systems gained prominence due to their structural versatility and pharmacological potential. The foundational work on 3-amino-s-triazolo[4,3-a]pyrazines in the 1960s established synthetic routes involving hydrazine derivatives and cyanogen chloride, while modern advancements have enabled functionalization at multiple positions for drug discovery.
The compound 3-(propan-2-yl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine dihydrochloride exemplifies the evolution of this scaffold. Its development aligns with efforts to optimize pharmacokinetic properties through salt formation, as seen in antimalarial and anticancer analogs. The dihydrochloride form enhances solubility, a critical factor for bioavailability in therapeutic applications.
Nomenclature and Chemical Classification Systems
The systematic IUPAC name derives from the parent bicyclic system:
- Triazolo[4,3-a]pyrazine : Indicates a triazole ring (positions 1,2,4) fused to pyrazine at pyrazine positions 4 and 3 (denoted by the fusion descriptor "a").
- 3-(Propan-2-yl) : Specifies an isopropyl substituent at position 3 of the triazole ring.
- 5H,6H,7H,8H : Denotes partial saturation of the pyrazine ring, forming a tetrahydro derivative.
- Dihydrochloride : Reflects two hydrochloride counterions associated with protonated nitrogen atoms.
Classification systems categorize this compound as:
- Heterocyclic bicyclic system (EC 3.5.2.6 in Enzyme Commission classifications)
- Azolo-fused pyrazine (CAS hierarchy)
- Small molecule kinase inhibitor (based on structural analogs targeting c-Met and CDK2).
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | 1,2,4-Triazolo[4,3-a]pyrazine |
| Substituent | 3-(Propan-2-yl) |
| Hydrogenation state | 5H,6H,7H,8H (tetrahydro-pyrazine) |
| Salt form | Dihydrochloride |
Registry Data and Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
Table 2: Registry Information
Regulatory classifications include REACH preregistration (EC 974-577-0), though detailed hazard profiles fall outside this article's scope.
Structural Features and Molecular Architecture
The molecular architecture comprises:
- Bicyclic core : A triazole ring fused to a partially saturated pyrazine (Figure 1).
- Substituents :
- Bond characteristics :
Table 3: Structural Parameters
The tetrahydro-pyrazine moiety adopts a chair-like conformation, reducing ring strain compared to fully aromatic systems. Salt formation via hydrochloride addition increases crystallinity, as evidenced by analog structures resolved via X-ray crystallography.
Properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCJVURUWZTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . These targets play crucial roles in cell proliferation and DNA repair, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits excellent anti-tumor activity against various cancer cell lines by inhibiting c-Met kinase. It also acts as a potent PARP1 inhibitor, selectively killing homologous recombination (HR) deficient cancer cells.
Biochemical Pathways
The compound affects the c-Met and PARP1 pathways. By inhibiting c-Met kinase, it disrupts cell proliferation, leading to anti-tumor effects. By inhibiting PARP1, it impairs the repair of DNA damage, leading to cell death in HR deficient cancer cells.
Biological Activity
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 166.228 g/mol. The compound features a triazole-pyrazine framework that is known for various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo[4,3-a]pyrazine structure. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of triazolo compounds exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active derivative increased apoptosis through caspase activation while inhibiting NF-κB expression and promoting pro-apoptotic factors like p53 and Bax .
- Mechanisms of Action : The anticancer activity was linked to the induction of apoptosis via the mitochondrial pathway. This pathway involves the activation of caspases (caspase 3/7 and caspase 9), which are crucial for programmed cell death. Additionally, compounds were shown to trigger autophagy by increasing beclin-1 expression and inhibiting mTOR signaling .
Enzyme Inhibition
The compound's derivatives have also been evaluated for their ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibition : Some studies indicated that triazole derivatives could act as inhibitors for carbonic anhydrase II and other enzymes, suggesting a broader therapeutic potential beyond anticancer activity .
Case Studies
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Study 2 | MDA-MB-231 | 0.5 | Autophagy induction through mTOR inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate its mechanisms and efficacy.
Neuroprotective Effects
There is emerging evidence that triazole compounds can offer neuroprotective benefits. They may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress. This application is particularly promising for developing treatments for neurodegenerative diseases.
Agricultural Applications
Pesticidal Activity
The compound's chemical structure suggests it may possess pesticidal properties. Research into similar triazole compounds has shown effectiveness against various pests and diseases affecting crops. This could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.
Material Science Applications
Polymer Chemistry
this compound can be used as a building block in polymer synthesis. Its unique properties allow for the creation of polymers with specific functionalities that can be applied in coatings and adhesives.
Case Studies
-
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans. -
Cancer Research
In a recent publication in Cancer Letters, researchers explored the anticancer effects of triazole compounds on breast cancer cells. The study found that these compounds could effectively induce apoptosis through the activation of caspase pathways. -
Neuroprotective Study
A clinical trial reported in Neurobiology of Disease examined the neuroprotective effects of triazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function in treated subjects.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the triazolopyrazine scaffold is critical for modulating biological activity and physicochemical properties. Key analogues include:
Key Observations :
Pharmacological Activity Comparisons
- Renin Inhibition: 1,2,4-Triazolo[4,3-a]pyrazine derivatives with cyclohexyl or difluorostatone groups exhibit nanomolar IC₅₀ values (e.g., 1.4–3.9 nM) against human renin, suggesting the scaffold’s suitability for cardiovascular therapeutics .
- Antitumor Activity : Pyrazolo-triazolo hybrids (e.g., compounds from ) show cytotoxicity against MCF-7 and HEPG2 cell lines, comparable to 5-fluorouracil .
- Agrochemical Potential: Fluorophenyl-substituted triazolopyrimidines (e.g., ) are explored as pesticidal agents, hinting at the target compound’s utility in crop protection with structural optimization .
Physicochemical Properties
| Property | Target Compound | 3-(Oxan-4-yl) Analogue | 3-Cyclopentyl Analogue |
|---|---|---|---|
| Solubility (Polar Solvents) | High (dihydrochloride salt) | Moderate | Low |
| LogP | ~1.2 (estimated) | ~2.0 | ~2.8 |
| Stability | Room-temperature stable | Hydrolytically sensitive | Requires inert storage |
Notes: The dihydrochloride form’s solubility advantage is critical for drug formulation, whereas bulkier analogues may require prodrug strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride?
- Methodology :
- Route 1 : React tert-butyl-protected intermediates (e.g., tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate) with HCl in ethanol to cleave the protecting group, followed by purification via silica gel chromatography (10% MeOH in DCM). Yield: ~61% .
- Route 2 : Condensation of hydrazine derivatives with carbonylimidazole-activated acids under reflux conditions (e.g., 24 hours in DMFA). Precipitates are filtered and recrystallized from DMFA/i-propanol mixtures .
- Key Considerations :
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to ensure complete deprotection/condensation.
Q. How is the structure of this compound confirmed using spectroscopic and physicochemical methods?
- Methodology :
- 1H/13C NMR : Confirm hydrogen and carbon environments, including triazole and pyrazine ring protons (δ 1.68–8.68 ppm for analogous triazolo-pyrazines) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., C7H11Cl2F3N4, Mol. weight: ~287.1) .
- X-ray Crystallography : Resolve crystal structures for salts or derivatives to confirm stereochemistry .
- Data Table :
| Technique | Key Peaks/Data | Reference Compound Example |
|---|---|---|
| 1H NMR (400 MHz) | δ 4.24 (s, 4H, CH2), 8.68 (s, 1H, triazole) | 8-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
| MS (ESI+) | [M+H]+: 287.1 | EN300-170849 |
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying conditions?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for intermediate solubility and reaction efficiency .
- Catalyst Additives : Explore bases like N,N-diisopropylethylamine (DIPEA) to enhance nucleophilic substitution reactions (e.g., 92% yield in piperidine substitution reactions) .
- Temperature Control : Optimize reflux duration (e.g., 24 hours for cyclization vs. 3 hours for deprotection) .
- Data Contradiction Analysis :
- Yields vary significantly (61% vs. 92%) depending on substituent reactivity and steric hindrance .
Q. What strategies are employed to analyze pharmacokinetic properties (e.g., lipophilicity, solubility)?
- Methodology :
- SwissADME : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters. For example, triazolo-pyrazines often exhibit logP ~2.5, aligning with CNS permeability requirements .
- Experimental Validation : Measure solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell models .
- Data Table :
| Parameter | Value (Example) | Reference |
|---|---|---|
| logP | 2.5–3.0 | |
| Solubility (PBS) | 12–15 µM | |
| BBB Permeability | High (P-gp substrate: No) |
Q. How does structural modification impact biological activity (e.g., P2X7 receptor antagonism)?
- Methodology :
- SAR Studies : Introduce substituents (e.g., trifluoromethyl, pyridinyl) to enhance binding affinity. For example, 3-(trifluoromethyl) derivatives show IC50 = 9 nM (human P2X7) .
- In Silico Docking : Use AutoDock Vina to model interactions with P2X7 ATP-binding sites .
- Key Finding :
- Bulkier substituents reduce blood-brain barrier permeability but improve metabolic stability .
Methodological Challenges & Contradictions
Q. How to resolve discrepancies in reported biological activities across studies?
- Analysis Framework :
Assay Variability : Compare IC50 values from radioligand binding (e.g., ex vivo autoradiography ) vs. cell-based functional assays.
Species Differences : Rat P2X7 IC50 (42 nM) vs. human (9 nM) due to receptor polymorphism .
Salt Forms : Dihydrochloride salts may alter solubility and bioavailability vs. free bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
